Alliin - 17795-27-6

Alliin

Catalog Number: EVT-431400
CAS Number: 17795-27-6
Molecular Formula: C6H11NO3S
Molecular Weight: 177.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)C(S)S-Alliin is an alpha-amino acid.
2-Azaniumyl-3-prop-2-enylsulfinylpropanoate is a natural product found in Allium sativum with data available.
Classification

Alliin is classified as an organosulfur compound, specifically a sulfoxide. Its chemical formula is C₃H₉NO₄S, and it features a sulfoxide functional group (-S(=O)-) attached to an allyl group. This classification places alliin within a larger family of sulfur-containing compounds that exhibit various biological activities.

Synthesis Analysis

The synthesis of alliin occurs naturally in garlic through a biosynthetic pathway that begins with the amino acids cysteine and serine. The process can be summarized as follows:

  1. S-alk(en)ylation of Cysteine: Cysteine undergoes alkylation to form S-allyl-L-cysteine.
  2. Formation of Alliin: The S-allyl-L-cysteine is subsequently oxidized to produce alliin. This oxidation can involve hydrogen peroxide as an oxidizing agent.

A notable synthetic route reported by Stoll and Seebeck in 1951 involves the alkylation of L-cysteine with allyl bromide to form deoxyalliin, followed by oxidation using hydrogen peroxide to yield both diastereomers of L-alliin . A more modern approach utilizes chiral catalysts for stereospecific oxidation, enhancing the efficiency and selectivity of alliin production .

Molecular Structure Analysis

Alliin's molecular structure consists of a sulfoxide group attached to an allyl chain. The structural formula can be represented as follows:

Alliin C3H9NO4S\text{Alliin }\text{C}_3\text{H}_9\text{NO}_4\text{S}

Structural Features

  • Sulfoxide Group: The presence of the sulfoxide group contributes to alliin's stability and solubility in water.
  • Chirality: Alliin exhibits chirality due to the presence of sulfur-centered stereochemistry; it exists as two diastereomers which differ in the orientation of the oxygen atom on the sulfur atom .
Chemical Reactions Analysis

Alliin participates in various chemical reactions, particularly its conversion into allicin when garlic is crushed or chopped. This transformation is catalyzed by the enzyme alliinase, which hydrolyzes alliin into allicin along with other sulfur compounds.

Key Reactions

  1. Conversion to Allicin:
    Alliin+H2OalliinaseAllicin+NH3\text{Alliin}+\text{H}_2\text{O}\xrightarrow{\text{alliinase}}\text{Allicin}+\text{NH}_3
  2. Stability: Alliin itself is relatively stable compared to its product, allicin, which is highly reactive and can further decompose into various other sulfur-containing compounds such as diallyl sulfide and ajoene .
Mechanism of Action

The mechanism by which alliin exerts its effects primarily revolves around its conversion to allicin. Allicin exhibits multiple biological activities including antimicrobial properties, antioxidant effects, and modulation of immune responses.

Biological Activity

  • Antioxidant Properties: Allicin has been shown to scavenge free radicals, thus protecting cells from oxidative damage.
  • Immune Modulation: Research indicates that allicin may enhance immune responses in blood cells through various signaling pathways .
Physical and Chemical Properties Analysis

Alliin presents several notable physical and chemical properties:

  • Molecular Weight: Approximately 135.17 g/mol.
  • Solubility: Alliin is soluble in water but less soluble in organic solvents.
  • Stability: It remains stable under neutral pH conditions but can decompose under extreme conditions (high temperature or acidic environments).

Spectroscopic Data

Alliin can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which help confirm its structure and purity .

Applications

Alliin has garnered attention for its potential health benefits and applications in various fields:

  1. Nutraceuticals: Due to its antioxidant properties, alliin is often included in dietary supplements aimed at improving health.
  2. Pharmaceuticals: Research into alliin's biological activities suggests potential therapeutic applications in managing oxidative stress-related diseases.
  3. Food Industry: As a natural flavoring agent, alliin contributes to the characteristic taste and aroma of garlic products.
Introduction to Alliin: Historical Context & Biochemical Significance

Definition and Natural Occurrence in Allium Species

Alliin (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic sulfur-containing amino acid derivative primarily found in Allium sativum (garlic), with significant quantities also present in Allium ursinum (ramsons) and Allium cepa (onion). Structurally, it features a sulfoxide group (-S(O)-) bonded to an allyl moiety (-CH₂-CH=CH₂) and is biosynthesized from cysteine and glutathione precursors [1] [6]. Unlike volatile sulfur compounds in Allium species, alliin is odorless, water-soluble, and concentrated in cytoplasmic compartments of plant vacuoles. Its distribution varies across species: garlic bulbs contain 10–30 mg/g fresh weight, while onions predominantly store its isomer trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (isoalliin) [1] [8].

Table 1: Alliin Distribution in Select Allium Species

SpeciesCommon NamePrimary Sulfur CompoundConcentration (Typical)
Allium sativumGarlicAlliin10–30 mg/g fresh weight
Allium ursinumRamsonsAlliin5–15 mg/g fresh weight
Allium cepaOnionIsoalliin4–18 mg/g fresh weight
Allium tuberosumChinese chiveMethyl cysteine sulfoxide1–5 mg/g fresh weight

Historical Use in Traditional Medicine and Culinary Practices

The medicinal use of alliin-rich Allium species dates back over 5,000 years. Ancient Mesopotamian clay tablets (c. 2600 BCE) document garlic prescriptions for infections and parasitic diseases. The Egyptian Ebers Papyrus (c. 1550 BCE) lists garlic formulations for wound healing, while Hippocrates (c. 400 BCE) advocated garlic for pneumonia and digestive disorders [1] [3]. Traditional Chinese medicine integrated garlic to address fatigue, respiratory ailments, and circulatory issues, leveraging its warming properties according to Taoist dietary principles [3] [6]. Culinary traditions across Mediterranean, Asian, and Middle Eastern cultures utilized garlic not only for flavor but as a preservative agent, empirically noting its antimicrobial effects long before alliin’s scientific discovery [3] [7].

Table 2: Historical Documentation of Allium Medicinal Uses

Civilization/PeriodDocumentRecorded Uses
Mesopotamian (2600 BCE)Clay tablets (cuneiform)Infections, parasitic diseases
Egyptian (1550 BCE)Ebers PapyrusWound healing, general tonic
Greek (400 BCE)Corpus HippocraticumPneumonia, gastrointestinal ailments
Chinese (200 BCE–200 CE)Shennong Ben Cao JingFatigue, respiratory disorders
Roman (1st century CE)De Re Rustica (Columella)Food preservation, digestive aid

Role in Garlic's Defense Mechanisms Against Pathogens

Alliin serves as a critical biochemical defense component in Allium species. When plant tissues are damaged by herbivores or pathogens, vacuolar alliin rapidly contacts the enzyme alliinase (alliin lyase, EC 4.4.1.4), localized in mesophyll cells. This pyridoxal 5′-phosphate-dependent enzyme catalyzes the conversion of alliin to allicin (diallyl thiosulfinate), pyruvate, and ammonia within seconds [1] [7]. Allicin, a potent antimicrobial thiosulfinate, functions as a phytoalexin by:

  • Oxidative inactivation of thiol enzymes: Allicin reacts with cysteine residues in microbial proteins (e.g., alcohol dehydrogenase, RNA polymerase), disrupting redox homeostasis [4] [7].
  • Inhibition of pathogen growth: At physiological concentrations (0.1–5 mM), allicin suppresses fungi (Candida albicans), bacteria (including multidrug-resistant Escherichia coli), and protozoa (Entamoeba histolytica) [1] [4].
  • Induction of systemic resistance: Volatile allicin decomposition products (e.g., diallyl disulfide) prime defense genes in adjacent plant tissues [1] [8].

This two-compartment system (alliin in vacuoles, alliinase in cytoplasm) exemplifies an evolutionary chemical defense strategy, where the inert precursor transforms into bioactive compounds only upon threat [1] [6].

Properties

CAS Number

17795-27-6

Product Name

Alliin

IUPAC Name

2-amino-3-prop-2-enylsulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)

InChI Key

XUHLIQGRKRUKPH-UHFFFAOYSA-N

SMILES

C=CCS(=O)CC(C(=O)O)N

Synonyms

alliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N

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